2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
Description
2-(4-Benzyl-1-piperazinyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide (molecular formula: C21H23N5O2) is a synthetic hydrazide derivative featuring a piperazinyl-benzyl moiety linked to an isatin-based indol-3-ylidene scaffold . Its structure combines two pharmacologically privileged motifs:
- Piperazine: Enhances solubility and modulates receptor interactions via its basic nitrogen atoms.
- Isatin-indole core: Known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .
coli and M. tuberculosis .
Properties
CAS No. |
303107-58-6 |
|---|---|
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C21H23N5O2/c27-19(23-24-20-17-8-4-5-9-18(17)22-21(20)28)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9,22,28H,10-15H2 |
InChI Key |
REUZGBAVPYQCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate indole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
The table below highlights key structural analogs and their pharmacological profiles:
Structure-Activity Relationships (SAR)
- Piperazinyl-Benzyl Group : The benzyl group enhances lipophilicity and may improve blood-brain barrier penetration. Chlorinated analogs (e.g., ) show increased receptor-binding specificity (e.g., CB2 agonism in ).
- Indol-3-ylidene Moiety: Substitutions at the indole N1 position (e.g., benzyl, hexyl) correlate with antiproliferative potency. For example, compound 7 in (N1-benzyl) has IC50 = 1.69 µM, outperforming non-benzylated analogs.
- Hydrazide Linker: Replacement with sulfanyl-triazole () or benzohydrazide () alters cytotoxicity profiles. Sulfanyl derivatives show selective activity against melanoma .
Pharmacological Profiles
- Anticancer Activity : The target compound’s piperazinyl group may enhance solubility compared to MDA-19 (), but its antiproliferative potency is likely lower than compound 7 (IC50 = 1.69 µM, ).
- Antimicrobial Activity: Analog N'-[5-chloro-1-(4-fluorobenzyl)-2-oxoindol-3-ylidene]indole-2-carbohydrazide () inhibits M.
- Receptor Targeting : Chlorobenzyl analogs (e.g., ) exhibit CB2 agonism, while the target compound’s benzyl group may favor kinase inhibition (e.g., PI3K/Akt pathway as in ).
Drug Metabolism and Pharmacokinetics (DMPK)
- Metabolic Stability : Piperazine derivatives generally undergo hepatic glucuronidation, as seen in prenylated resveratrol analogs .
- Docking Studies : Molecular modeling of similar compounds (e.g., ) suggests that the indol-3-ylidene scaffold interacts with CB2 receptors via hydrogen bonding and π-π stacking.
Biological Activity
The compound 2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a synthetic derivative that combines piperazine and indole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Indole Moiety : A bicyclic structure consisting of a benzene fused to a pyrrole.
- Hydrazide Functionality : The presence of a hydrazide group contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing piperazine and indole structures exhibit various pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. The specific biological activities of 2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide have been evaluated in several studies.
Anticancer Activity
A study demonstrated that derivatives of indole-based hydrazides possess significant anticancer properties. The compound under discussion has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents.
Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial efficacy. Preliminary tests have indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticonvulsant Activity
The anticonvulsant potential of indole derivatives has also been explored. The compound demonstrated significant activity in animal models, reducing seizure duration and frequency.
The mechanisms through which 2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide exerts its effects are believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The piperazine moiety may facilitate interaction with neurotransmitter receptors, contributing to its anticonvulsant properties.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anticancer Properties : A derivative with structural similarities was tested in vivo and showed significant tumor regression in xenograft models.
- Antimicrobial Efficacy : Clinical isolates treated with the compound exhibited reduced viability, indicating its potential as a treatment for resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
